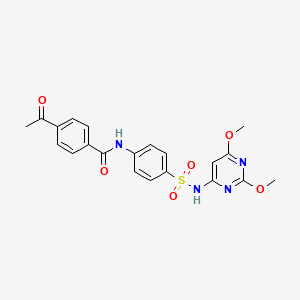
4-acetyl-N-(4-(N-(2,6-dimethoxypyrimidin-4-yl)sulfamoyl)phenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a new acyl derivative of sulfadimethoxine . It has been studied for its anti-inflammatory potential . The compound has shown to inhibit zymosan-induced oxidative bursts from whole blood phagocytes and isolated polymorphonuclear cells . It has also shown to inhibit nitric oxide from lipopolysaccharide-induced J774.2 macrophages .
Synthesis Analysis
The compound was selected from previously synthesized compounds based on its promising anti-inflammatory effects . It was characterized using 1H-, 13C-NMR, EI–MS, and HRFAB–MS spectroscopic techniques . After complete consumption of the substrate, the reaction mixture was cooled down and the precipitate was filtered and washed with hexane, ethyl acetate, and acetone, to remove impurities .Molecular Structure Analysis
The molecular formula of the compound is C21H20N4O6S . It has an average mass of 456.472 Da and a monoisotopic mass of 456.110352 Da .Chemical Reactions Analysis
The compound has shown to inhibit zymosan-induced oxidative bursts from whole blood phagocytes and isolated polymorphonuclear cells . Furthermore, it has shown to inhibit nitric oxide from lipopolysaccharide-induced J774.2 macrophages .Physical And Chemical Properties Analysis
The compound was characterized using 1H-, 13C-NMR, EI–MS, and HRFAB–MS spectroscopic techniques . More detailed physical and chemical properties are not available in the retrieved sources.Wissenschaftliche Forschungsanwendungen
Synthesis and Binding Studies
One key application of derivatives similar to 4-acetyl-N-(4-(N-(2,6-dimethoxypyrimidin-4-yl)sulfamoyl)phenyl)benzamide in scientific research involves the synthesis of novel compounds and the investigation of their binding with proteins. For instance, derivatives of p-hydroxycinnamic acid, which share structural motifs with the target compound, were synthesized and analyzed for their binding interactions with bovine serum albumin (BSA), demonstrating potential for bioactive compound development (Meng, Zhu, Zhao, Yu, & Lin, 2012).
Antimicrobial and Antitubercular Activity
Derivatives structurally related to 4-acetyl-N-(4-(N-(2,6-dimethoxypyrimidin-4-yl)sulfamoyl)phenyl)benzamide have been synthesized and evaluated for antimicrobial and antitubercular activity. For example, novel derivatives of benzamide were synthesized and showed promising antitubercular activity, suggesting a potential application in developing new antimicrobial agents (Nimbalkar, Seijas, Borkute, Damale, Sangshetti, Sarkar, & Nikalje, 2018).
Anti-HIV and Anticancer Activity
Compounds with a similar chemical structure have been evaluated for their antibacterial, antifungal, antiviral, and anticancer activities, demonstrating the potential for these derivatives in therapeutic applications. Notably, certain derivatives showed significant activity against pathogenic viruses and cancer cells, highlighting the importance of such compounds in drug discovery (Selvam, Rajasekaran, Murugesh, Ch, Ramohan, & Clerco, 2004).
Enzyme Inhibition for Therapeutic Applications
Another research application includes the design and synthesis of molecules for enzyme inhibition, which is crucial in the development of therapeutic agents. For example, novel sulfonamides were synthesized and evaluated for their inhibition effects on acetylcholinesterase and carbonic anhydrases, demonstrating potential applications in treating diseases related to enzyme dysregulation (Bilginer, Gul, Anıl, Demir, & Gulcin, 2020).
Rational Design and Synthesis for Agriculture
Derivatives of the given compound have also found applications in agriculture, specifically in the design of herbicides. Studies on the bioactive conformation of pyrimidinylthiobenzoates, for instance, have led to the identification of effective herbicidal agents, underscoring the compound's utility in developing agricultural chemicals (He, Li, Zhu, Xi, Niu, Wan, Zhang, & Yang, 2007).
Wirkmechanismus
Target of Action
The primary targets of 4-ACETYL-N-{4-[(2,6-DIMETHOXYPYRIMIDIN-4-YL)SULFAMOYL]PHENYL}BENZAMIDE are phagocytes, specifically polymorphonuclear cells . These cells play a crucial role in the body’s immune response, acting as the first line of defense against invading pathogens.
Mode of Action
4-ACETYL-N-{4-[(2,6-DIMETHOXYPYRIMIDIN-4-YL)SULFAMOYL]PHENYL}BENZAMIDE interacts with its targets by inhibiting the oxidative bursts from whole blood phagocytes and isolated polymorphonuclear cells . This inhibition results in a decrease in the production of reactive oxygen species, which are harmful to the body’s tissues and can lead to inflammation .
Biochemical Pathways
The compound affects the biochemical pathways involved in inflammation and oxidative stress. It significantly downregulates the mRNA expression of inflammatory markers such as TNF-α, IL-1β, IL-2, IL-13, and NF-κB, which are elevated in conditions of generalized inflammation . At the same time, it upregulates the expression of the anti-inflammatory cytokine IL-10 .
Pharmacokinetics
The compound has been shown to be non-toxic at the highest tested intraperitoneal dose of 100 mg/kg in acute toxicological studies in balb/c mice , suggesting good bioavailability and tolerability.
Result of Action
The molecular and cellular effects of 4-ACETYL-N-{4-[(2,6-DIMETHOXYPYRIMIDIN-4-YL)SULFAMOYL]PHENYL}BENZAMIDE’s action include the inhibition of oxidative bursts from phagocytes and a decrease in the expression of inflammatory markers . These effects result in an overall reduction in inflammation and oxidative stress, which can ameliorate symptoms in various chronic inflammatory illnesses .
Safety and Hazards
The compound did not show toxicity towards normal fibroblast cells . Observational findings, gross anatomical analysis of visceral organs, and serological tests revealed the non-toxicity of the compound at the highest tested intraperitoneal (IP) dose of 100 mg/kg in acute toxicological studies in Balb/c mice .
Zukünftige Richtungen
The results revealed that the new acyl derivative of sulfadimethoxine has an immunomodulatory effect against generalized inflammatory response with non-toxicity both in vitro and in vivo, and has therapeutic potential for various chronic inflammatory illnesses . Further studies could explore its potential applications in treating these illnesses.
Eigenschaften
IUPAC Name |
4-acetyl-N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O6S/c1-13(26)14-4-6-15(7-5-14)20(27)22-16-8-10-17(11-9-16)32(28,29)25-18-12-19(30-2)24-21(23-18)31-3/h4-12H,1-3H3,(H,22,27)(H,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STLJCPPBYXVSOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC(=NC(=N3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(4-Methyl-2-piperidin-1-ylquinolin-6-yl)amino]-4-oxobutanoic acid](/img/structure/B2465197.png)
![6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-(4-phenylbutan-2-yl)hexanamide](/img/no-structure.png)
![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(3-nitrophenyl)acetamide](/img/structure/B2465200.png)
![1'-(2-(4-Chlorophenoxy)-2-methylpropanoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2465201.png)
![9-Methyl-6-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)purine](/img/structure/B2465205.png)
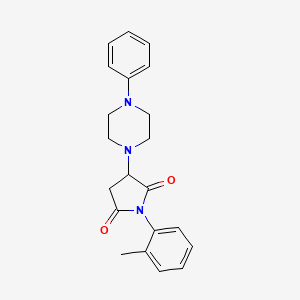
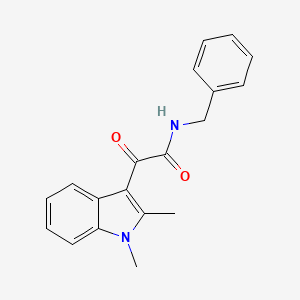
![1-[(6-Chloropyridin-3-yl)methyl]cyclobutan-1-amine;dihydrochloride](/img/structure/B2465209.png)
![7-Bromo-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B2465210.png)
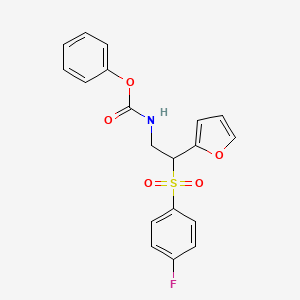
![methyl {[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,6-diethyl-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B2465212.png)
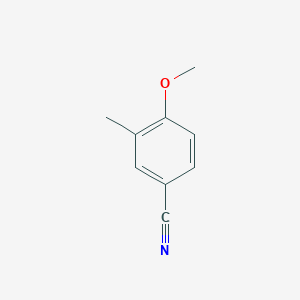

![1-[(2,5-dimethylbenzyl)thio]-4-isobutyl-N-isopropyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2465219.png)